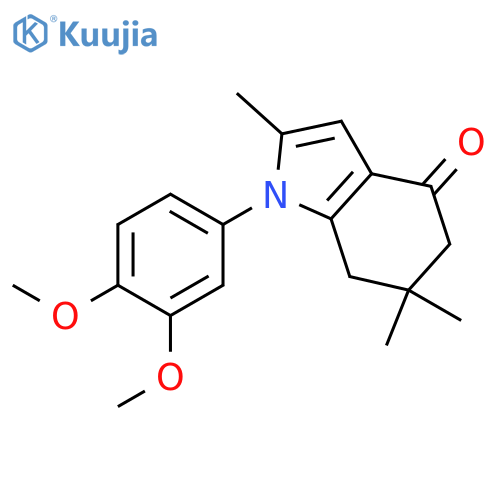Cas no 1024222-56-7 (1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)

1024222-56-7 structure
商品名:1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
- 1-(3,4-DIMETHOXYPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE
- MFCD03839709
- G78643
- 1024222-56-7
- AKOS022169839
- MS-8506
-
- インチ: 1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3
- InChIKey: ZGNPBZFPYVFIAY-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(OC)C(OC)=C2)C2=C(C(=O)CC(C)(C)C2)C=C1C
計算された属性
- せいみつぶんしりょう: 313.167794g/mol
- どういたいしつりょう: 313.167794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 40.5Ų
- ぶんしりょう: 313.4g/mol
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-8506-5MG |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| A2B Chem LLC | AI77924-5mg |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 5mg |
$215.00 | 2024-01-05 | |
| A2B Chem LLC | AI77924-1g |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | 95% | 1g |
$845.00 | 2024-04-20 | |
| A2B Chem LLC | AI77924-10mg |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 10mg |
$241.00 | 2024-01-05 | |
| Key Organics Ltd | MS-8506-1MG |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| 1PlusChem | 1P00IU10-250mg |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | 95% | 250mg |
$123.00 | 2023-12-27 | |
| 1PlusChem | 1P00IU10-1g |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | 95% | 1g |
$360.00 | 2023-12-27 | |
| A2B Chem LLC | AI77924-250mg |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | 95% | 250mg |
$320.00 | 2024-04-20 | |
| Key Organics Ltd | MS-8506-20MG |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| Key Organics Ltd | MS-8506-0.5G |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 0.5g |
£385.00 | 2025-02-09 |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
1024222-56-7 (1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
推奨される供給者
atkchemica
(CAS:1024222-56-7)1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1024222-56-7)1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

清らかである:99%/99%
はかる:5g/10g
価格 ($):224/286